molecular formula C9H7Cl2N5 B11766258 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 77668-43-0

6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B11766258
CAS No.: 77668-43-0
M. Wt: 256.09 g/mol
InChI Key: QPXGLZOHUMHCAR-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,5-dichlorophenyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as crystallization, filtration, and distillation are commonly used to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The amino groups on the triazine ring can participate in condensation reactions with carbonyl compounds to form imines or other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the triazine ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the phenyl ring or the triazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine derivatives in the fight against cancer. A notable investigation focused on a library of compounds based on the triazine scaffold, revealing promising antiproliferative activity against several cancer cell lines. Specifically, compounds demonstrated selective inhibition of growth in triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study: Structure-Activity Relationship (SAR) Analysis

  • Methodology : A one-pot microwave-assisted synthesis was employed to create a range of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.
  • Results : The most active compounds exhibited low micromolar IC50 values against MDA-MB231 cells.
  • : The study established a 3D-QSAR model that aids in the design of more potent anticancer agents based on the triazine structure .

Antimalarial Properties

Another significant application of this compound is its antimalarial activity. Research has shown that related compounds exhibit substantial in vitro activity against Plasmodium falciparum strains, including drug-resistant variants. The compound's mechanism appears to involve inhibition of folate synthesis pathways critical for the parasite's survival .

Key Findings

  • Inhibitory Concentrations : Compounds derived from this scaffold displayed IC50 values in the low nanomolar range against both drug-sensitive and resistant strains of P. falciparum.
  • Potential Development : These findings suggest that derivatives of this compound could serve as leads for new antimalarial therapies .

Anticonvulsant Activity

The compound also shows potential as an anticonvulsant agent. Its structural similarity to known anticonvulsants allows for exploration in treating epilepsy and other seizure disorders. The presence of dichlorophenyl groups may enhance its efficacy by modulating neurotransmitter systems involved in seizure activity .

Research Insights

  • Mechanism : The compound's action may involve modulation of GABAergic pathways or sodium channel blockade.
  • Future Directions : Further pharmacological studies are necessary to elucidate its full potential and mechanism of action in seizure management .

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
  • 6-(2,6-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
  • 6-(3,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Uniqueness

6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the triazine ring also contributes to its stability and versatility in various applications.

Biological Activity

6-(2,5-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its effects in various biological systems and its potential therapeutic applications.

  • Molecular Formula : C9H7Cl2N5
  • Molecular Weight : 256.09 g/mol
  • CAS Number : 38943-76-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include:

  • Anticancer Effects
    • A study examined the compound's ability to modify the occurrence of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) in male F344 rats. The administration of the compound resulted in a significant reduction in ACF frequency, suggesting potential anticancer properties through the suppression of proliferation biomarkers .
  • Anticonvulsant Properties
    • The compound has been categorized under anticonvulsants. Its structural similarity to other triazine derivatives suggests that it may share similar mechanisms of action in preventing seizures .
  • Cytotoxicity
    • Research indicates that derivatives of triazines exhibit cytotoxic effects against various cancer cell lines. The presence of dichlorophenyl groups enhances these effects by increasing the lipophilicity and reactivity of the compounds .

Case Study 1: Anticancer Activity

In a controlled experiment involving rats treated with AOM to induce colon cancer:

  • Methodology : Rats were administered a diet containing 200 ppm of the test compound for five weeks.
  • Results : There was a notable decrease in ACF frequency compared to control groups. The study suggested that the compound may inhibit tumorigenesis by modulating cell proliferation and apoptosis pathways .

Case Study 2: Anticonvulsant Activity

A comparative study evaluated several triazine derivatives for their anticonvulsant efficacy:

  • Findings : The compound demonstrated significant anticonvulsant activity similar to established medications like phenytoin. It effectively reduced seizure duration and frequency in animal models .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerReduced ACF frequency
AnticonvulsantDecreased seizure frequency
CytotoxicityInhibited growth in cancer cell lines

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Cell Proliferation : The compound likely influences signaling pathways involved in cell cycle regulation.
  • Apoptosis Induction : Evidence suggests it may promote apoptosis in cancer cells through mitochondrial pathways.

Properties

CAS No.

77668-43-0

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)

InChI Key

QPXGLZOHUMHCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(N=C(N=N2)N)N)Cl

Origin of Product

United States

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